Cas no 300807-74-3 (2-Methyl-4-nitrobutan-1-ol)

2-Methyl-4-nitrobutan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-methyl-4-nitrobutan-1-ol
- SCHEMBL3328096
- EN300-6506355
- ETHYL2-[(2-OXOPROPYL)THIO]ACETATE
- 300807-74-3
- AKOS015841775
- FT-0682436
- 2-Methyl-4-nitrobutan-1-ol
-
- インチ: 1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3
- InChIKey: CZUKMJNCZHVKEK-UHFFFAOYSA-N
- SMILES: OCC(C)CC[N+](=O)[O-]
計算された属性
- 精确分子量: 133.07389321g/mol
- 同位素质量: 133.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 88.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 0.5
2-Methyl-4-nitrobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506355-0.1g |
2-methyl-4-nitrobutan-1-ol |
300807-74-3 | 0.1g |
$1257.0 | 2023-05-30 | ||
Enamine | EN300-6506355-0.25g |
2-methyl-4-nitrobutan-1-ol |
300807-74-3 | 0.25g |
$1315.0 | 2023-05-30 | ||
Enamine | EN300-6506355-0.5g |
2-methyl-4-nitrobutan-1-ol |
300807-74-3 | 0.5g |
$1372.0 | 2023-05-30 | ||
Enamine | EN300-6506355-2.5g |
2-methyl-4-nitrobutan-1-ol |
300807-74-3 | 2.5g |
$2800.0 | 2023-05-30 | ||
Enamine | EN300-6506355-0.05g |
2-methyl-4-nitrobutan-1-ol |
300807-74-3 | 0.05g |
$1200.0 | 2023-05-30 | ||
Enamine | EN300-6506355-5.0g |
2-methyl-4-nitrobutan-1-ol |
300807-74-3 | 5g |
$4143.0 | 2023-05-30 | ||
Enamine | EN300-6506355-10.0g |
2-methyl-4-nitrobutan-1-ol |
300807-74-3 | 10g |
$6144.0 | 2023-05-30 | ||
Enamine | EN300-6506355-1.0g |
2-methyl-4-nitrobutan-1-ol |
300807-74-3 | 1g |
$1429.0 | 2023-05-30 |
2-Methyl-4-nitrobutan-1-ol 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-Methyl-4-nitrobutan-1-olに関する追加情報
2-Methyl-4-nitrobutan-1-ol (CAS No. 300807-74-3): An Overview of Its Properties, Applications, and Recent Research Developments
2-Methyl-4-nitrobutan-1-ol (CAS No. 300807-74-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its methyl group, nitro functional group, and hydroxyl group, which collectively contribute to its distinct chemical properties and reactivity.
The molecular formula of 2-Methyl-4-nitrobutan-1-ol is C5H11NO3, and its molecular weight is approximately 135.14 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of around 195°C. It is soluble in water and many organic solvents, making it a valuable reagent in various chemical processes.
In the context of pharmaceutical research, 2-Methyl-4-nitrobutan-1-ol has shown promise as a precursor for the synthesis of more complex molecules with potential therapeutic applications. Recent studies have explored its use in the development of new drugs for treating various diseases, including cardiovascular disorders and neurological conditions. The presence of the nitro group in the molecule can enhance its biological activity by facilitating interactions with specific cellular targets.
The hydroxyl group in 2-Methyl-4-nitrobutan-1-ol also plays a crucial role in its reactivity and functionality. This functional group can participate in various chemical reactions, such as esterification, etherification, and oxidation, making the compound a valuable intermediate in the synthesis of a wide range of organic compounds. Additionally, the hydroxyl group can form hydrogen bonds with other molecules, which can influence the compound's solubility and stability.
In the field of materials science, 2-Methyl-4-nitrobutan-1-ol has been investigated for its potential use as a building block for advanced materials. Its unique combination of functional groups allows it to be incorporated into polymers and other composite materials with tailored properties. For example, recent research has demonstrated that 2-Methyl-4-nitrobutan-1-ol-based polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for applications in electronics, coatings, and adhesives.
The synthesis of 2-Methyl-4-nitrobutan-1-ol typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the nitration of 2-methylbutan-1-ol followed by purification steps to isolate the desired product. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration for both industrial and academic applications.
In terms of safety and handling, 2-Methyl-4-nitrobutan-1-ol should be stored in a well-ventilated area away from heat sources and incompatible materials. Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. While it is not classified as a hazardous material under current regulations, it is important to follow standard safety protocols to ensure safe handling and storage.
The ongoing research on 2-Methyl-4-nitrobutan-1-ol continues to uncover new applications and potential uses for this versatile compound. For instance, recent studies have explored its role as a chiral building block in asymmetric synthesis, which could have significant implications for the development of enantiomerically pure pharmaceuticals. Additionally, its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry.
In conclusion, 2-Methyl-4-nitrobutan-1-ol (CAS No. 300807-74-3) is a multifaceted organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of functional groups makes it an attractive candidate for further research and development. As new studies continue to emerge, the future prospects for this compound are promising, highlighting its importance in various scientific disciplines.
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